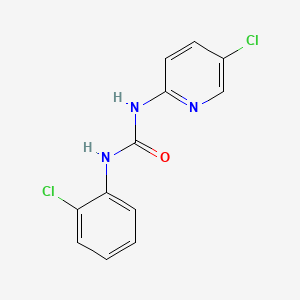
N-(2-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture and horticulture. It is a white crystalline solid that is insoluble in water and has a melting point of 158-159°C. Diuron belongs to the family of substituted urea herbicides and is used to control weeds in crops such as cotton, sugar cane, fruit trees, and vegetables.
Aplicaciones Científicas De Investigación
Materials Science and Optoelectronics
A novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, demonstrates significant electro-optic properties with potential applications in nonlinear optics and optoelectronic device fabrication. This compound showcases exceptional second and third harmonic generation values, significantly surpassing the standard urea molecule, indicating its suitability for advanced optoelectronic applications (Shkir et al., 2018).
Chemistry and Molecular Studies
N-(2,4-dimethylphenyl)-N'-(3-pyridy1)urea and its derivatives have been explored for their anion coordination chemistry. These compounds form complexes with inorganic oxo-acids, showcasing a rich variety of hydrogen bond motifs. This property is pivotal for understanding the molecular interactions and designing molecules with specific binding capabilities (Wu et al., 2007).
Environmental Sciences
The degradation of antimicrobials such as triclosan and triclocarban through electro-Fenton systems demonstrates the potential of N-(2-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea derivatives in environmental remediation. These systems, employing N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, efficiently remove pollutants, underscoring the importance of such compounds in treating water contaminants (Sirés et al., 2007).
Molecular Design and Synthesis
In the realm of synthetic chemistry, urea derivatives have been identified as positive regulators of cell division and differentiation, with some showing cytokinin-like activity. These synthetic compounds, including N-phenyl-N'-(2-chloro-4-pyridyl)urea (forchlorofenuron, CPPU), play a crucial role in plant morphogenesis studies, highlighting the versatility of urea derivatives in biochemical research (Ricci & Bertoletti, 2009).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(5-chloropyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-8-5-6-11(15-7-8)17-12(18)16-10-4-2-1-3-9(10)14/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBDIQLOOAWNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)
![1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5553288.png)
![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553307.png)


![4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553318.png)
![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5553331.png)

![2-[(4-chlorophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5553337.png)
